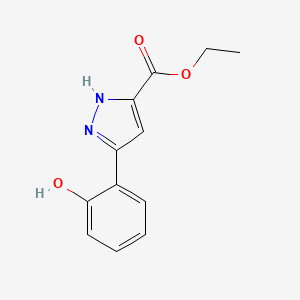

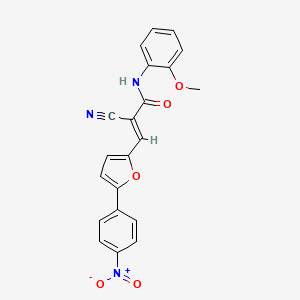

ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate” is a type of organic compound known as a pyrazole. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Pyrazole compounds, in general, can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, or reactions at the carbon atoms . The specific reactions that “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate” can undergo are not available in the literature I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally . Without specific data on “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate”, it’s difficult to provide a detailed analysis.科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions with alkynes to produce various condensed pyrazoles, demonstrating their role in complex organic synthesis (Arbačiauskienė et al., 2011).

Creation of Pyrazole Hydrazones : Ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate can react with hydrazine hydrate to form pyrazole carbohydrazides, leading to new pyrazole hydrazone compounds, which showcases the compound's versatility in forming diverse chemical structures (Huang Jie-han, 2008).

Synthesis of Acylamides and Auxin Activities : The compound is used to synthesize ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to acylamides with varied applications in auxin activities, an area important in agricultural chemistry (A. Yue et al., 2010).

Microwave-Assisted Amidation : Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate's reaction with primary aliphatic amines under microwave-assisted conditions demonstrates its utility in efficient and rapid chemical synthesis (Milosevic et al., 2015).

Crystal Structure and Biological Evaluation : Novel derivatives synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate have been studied for their crystal structure and biological evaluation, indicating potential biomedical applications (Zheng et al., 2010).

Applications in Medicinal Chemistry and Drug Development

Synthesis of Pesticide Intermediates : Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a derivative, is an important intermediate for synthesizing the pesticide chlorantraniliprole, showcasing the compound's relevance in agrochemical research (Yeming Ju, 2014).

Drug Synthesis and Hydrolysis : The synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the drug darolutamide, highlights its importance in pharmaceutical manufacturing (Szilágyi et al., 2022).

Anti-Proliferative Screening of Derivatives : Novel oxime-containing pyrazole derivatives synthesized from ethyl 3-phenyl-1H-pyrazole-5-carboxylate show anti-proliferative effects on lung cancer cells, underlining the compound's potential in cancer research (Zheng et al., 2010).

Inhibitors Against Lung Cancer Cells : Synthesized ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives demonstrate the ability to suppress lung cancer cell growth, showing the compound's application in oncology (Shen et al., 2012).

Anti-Proliferative Activity of Thiazole Derivatives : Thiazole compounds synthesized from related pyrazole compounds have been tested for anti-cancer activity against breast cancer cells, indicating the broader implications of pyrazole derivatives in medicinal chemistry (Sonar et al., 2020).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs . Without specific studies on “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate”, it’s difficult to provide information on its mechanism of action.

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This is typically assessed through toxicology studies and safety data sheets . Without specific data on “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate”, it’s difficult to provide information on its safety and hazards.

将来の方向性

The future directions for research on a compound typically depend on its known properties and potential applications. For example, if a compound shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity . Without specific information on “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate”, it’s difficult to suggest specific future directions.

特性

IUPAC Name |

ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-7-9(13-14-10)8-5-3-4-6-11(8)15/h3-7,15H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVJKAYWKJUVHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2719322.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)

![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)

![4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2719327.png)

![2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2719330.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2719335.png)

![Tert-butyl N-[[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2719336.png)

![2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2719338.png)

![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)